6-morpholino-N-(o-tolyl)pyridazine-3-carboxamide is a heterocyclic compound that belongs to the pyridazine family, which is characterized by its diverse biological activities and applications in medicinal chemistry. This compound consists of a morpholine ring, an o-tolyl group, and a pyridazine core, making it a unique molecule with potential therapeutic properties. It is primarily investigated for its antimicrobial, anticancer, and anti-inflammatory activities, as well as its utility in the synthesis of more complex molecules in chemical research.
The compound can be classified as a carboxamide due to the presence of the carboxamide functional group (-CONH2). It is also categorized under heterocycles due to its pyridazine structure. The International Union of Pure and Applied Chemistry (IUPAC) name reflects its structure, indicating the specific arrangement of atoms within the molecule.
The synthesis of 6-morpholino-N-(o-tolyl)pyridazine-3-carboxamide typically involves several key steps:
The molecular formula for 6-morpholino-N-(o-tolyl)pyridazine-3-carboxamide is . The structure features:
Detailed spectroscopic data such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) can confirm the structure and purity of synthesized compounds.
6-morpholino-N-(o-tolyl)pyridazine-3-carboxamide undergoes various chemical reactions, including:
The mechanism of action for 6-morpholino-N-(o-tolyl)pyridazine-3-carboxamide is primarily linked to its interactions with biological targets involved in disease processes. For instance, it may inhibit specific enzymes or receptors related to cancer progression or microbial growth. Molecular docking studies suggest that this compound can form hydrogen bonds and hydrophobic interactions with target proteins, which may enhance its efficacy as an antimicrobial or anticancer agent .
6-morpholino-N-(o-tolyl)pyridazine-3-carboxamide typically appears as a white to off-white solid. Its melting point and solubility characteristics vary based on purity and preparation methods.
Chemical properties include stability under standard laboratory conditions, reactivity towards electrophiles/nucleophiles, and solubility in organic solvents. The compound's reactivity profile makes it suitable for further derivatization in synthetic applications .
6-morpholino-N-(o-tolyl)pyridazine-3-carboxamide has several notable applications:
Pyridazine derivatives represent a privileged scaffold in medicinal chemistry due to their versatile bioactivity and pharmacokinetic properties. Early research focused on simple pyridazine structures, but the integration of nitrogen-rich heterocycles—such as the fusion of pyridazine with pyrrole rings—led to compounds like 6-aryl-6H-pyrrolo[3,4-d]pyridazine, which demonstrated nanomolar affinity for the α₂δ subunit of voltage-gated calcium channels (IC₅₀ ~10 nM) . This innovation addressed limitations of earlier kinase inhibitors by enhancing target specificity and metabolic stability. The structural evolution continued with pyrazolo[1,5-b]pyridazines, optimized for parasitic kinase inhibition. For example, high-throughput screening identified derivatives with Trypanosoma brucei EC₅₀ values of 0.1–0.5 μM and >100-fold selectivity over human HepG2 cells [4]. These advances underscore the scaffold’s adaptability in targeting diverse disease pathways.
Table 1: Evolution of Pyridazine-Based Therapeutics
Compound Class | Biological Target | Key Activity | Source |
---|---|---|---|
Pyrrolo[3,4-d]pyridazine | α₂δ subunit (Ca²⁺ channels) | Kᵢ = 10 nM; analgesic potential | |
Pyrazolo[1,5-b]pyridazine | T. brucei kinases | pEC₅₀ >7.5; antiparasitic activity | [4] |
Pyridofuropyrimidine | PI3K/mTOR | IC₅₀ = 8.4 nM (PI3Kα); antitumor | [5] |
The morpholino group—a saturated six-membered ring with oxygen and nitrogen atoms—enhances solubility, membrane permeability, and kinase affinity. In PI3K/mTOR inhibitors like PI-103, the morpholino moiety contributes to IC₅₀ values of 2–15 nM against PI3K isoforms by forming hydrogen bonds with the kinase hinge region [5]. Similarly, carboxamide groups (-C(O)NH₂) enable critical interactions: in N-(3-methoxyphenyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide, the carboxamide linker facilitates hydrogen bonding with α-amylase (binding energy: −9.2 kcal/mol), enhancing anti-inflammatory activity [1]. When combined, as in 6-morpholino-N-(o-tolyl)pyridazine-3-carboxamide, these groups create a bifunctional pharmacophore:
Table 2: Impact of Substituents on Pharmacokinetic Properties
Substituent | Role in Bioactivity | Example Compound | ADME Improvement | |
---|---|---|---|---|
Morpholino | H-bond acceptor; solubility enhancer | PI-103 (PI3K/mTOR inhibitor) | t₁/₂ increase from 0.5→2.5 h | |
Carboxamide | H-bond donor; target specificity | Pyridylpyrazole amide (PPA) | Membrane permeability >5 × 10⁻⁶ cm/s | |
o-Tolyl | Hydrophobic pocket binding; metabolic stability | RP-6306 (PKMYT1 inhibitor) | Hepatocyte clearance ↓40% | [7] |
Kinases regulate critical processes like cell proliferation and apoptosis, making them prime targets for cancer and parasitic diseases. 6-Morpholino-N-(o-tolyl)pyridazine-3-carboxamide’s design leverages:
Structural Insight: The ortho-methyl group on the o-tolyl ring shields the carboxamide from oxidative metabolism by cytochrome P450 enzymes, extending half-life in hepatic microsomes [6].
Concluding Remarks
The strategic fusion of morpholino, carboxamide, and pyridazine elements positions 6-morpholino-N-(o-tolyl)pyridazine-3-carboxamide as a versatile candidate for kinase-driven pathologies. Future work should explore its activity against PI3K/mTOR and T. brucei kinases to validate its dual therapeutic potential.
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: